

# An In-depth Technical Guide to the Antifungal Agent Rezafungin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a convenient once-weekly intravenous dosing regimen.[1][2] It has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[3][4] Rezafungin operates through the inhibition of  $\beta$ -(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[3][5] Clinical trials have established its non-inferiority to caspofungin in treating candidemia and invasive candidiasis, with a comparable safety profile. [6][7] This guide provides a comprehensive overview of rezafungin, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

### **Mechanism of Action**

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[5] Its primary mode of action is the non-competitive inhibition of the  $\beta$ -(1,3)-D-glucan synthase enzyme complex.[3][8] This enzyme is responsible for synthesizing  $\beta$ -(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[3][9]

By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to a weakened cell wall that cannot withstand osmotic stress.[3] This disruption results in cell lysis and,



consequently, fungal cell death.[3] This fungicidal activity is concentration-dependent.[5] The FKS1 and GSC2 genes encode the catalytic subunits of the  $\beta$ -(1,3)-D-glucan synthase complex, which are the specific targets of rezafungin.[8]



Click to download full resolution via product page

**Figure 1:** Mechanism of Action of Rezafungin.

# Quantitative Data Summary In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a wide range of Candida species, including isolates resistant to other antifungal classes like azoles.[4][7] Its activity is comparable to other echinocandins such as anidulafungin and caspofungin.[10] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for rezafungin against various fungal pathogens.



| Fungal Species        | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference(s) |
|-----------------------|---------------|---------------------------|--------------|
| Candida albicans      | 0.03          | 0.06                      | [4][11]      |
| Candida glabrata      | 0.06          | 0.06 - 0.12               | [4][11]      |
| Candida tropicalis    | 0.03          | 0.06                      | [4][11]      |
| Candida parapsilosis  | 1.0           | 2.0                       | [4][11]      |
| Candida krusei        | 0.03          | 0.03 - 0.06               | [4][11]      |
| Candida dubliniensis  | 0.06          | 0.12                      | [4]          |
| Candida auris         | 0.25          | 0.25                      | [11]         |
| Aspergillus fumigatus | MEC: ≤0.03    | MEC: ≤0.03                | [4][10]      |
| Aspergillus flavus    | MEC: ≤0.03    | MEC: ≤0.03                | [4][10]      |

MIC<sub>50</sub>/MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MEC: Minimum Effective Concentration, used for molds.

## **Pharmacokinetic Properties**

A key advantage of rezafungin is its distinguished pharmacokinetic profile, characterized by a long terminal half-life that supports once-weekly dosing.[2][8]



| Parameter                        | Value                                 | Unit     | Population     | Reference(s) |
|----------------------------------|---------------------------------------|----------|----------------|--------------|
| Terminal Half-<br>Life (t½)      | ~152                                  | hours    | Healthy Adults | [8]          |
| Volume of Distribution (Vd)      | 67                                    | L        | Patients       | [8]          |
| Clearance (CL)                   | 0.35                                  | L/hr     | Patients       | [8]          |
| Protein Binding                  | >95                                   | %        | Healthy Adults | [8]          |
| Dosing Regimen                   | 400mg week 1,<br>then 200mg<br>weekly | -        | Patients       | [9][12]      |
| Cmax (Day 15)                    | 11.8                                  | mcg/mL   | Patients       | [8]          |
| AUC <sub>0-168</sub> (Day<br>15) | 667                                   | mcg⋅h/mL | Patients       | [8]          |

Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve.

## **Clinical Efficacy**

Clinical trials have demonstrated that once-weekly rezafungin is non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.

| Endpoint                               | Rezafungin    | Caspofungin   | Trial(s)                   | Reference(s) |
|----------------------------------------|---------------|---------------|----------------------------|--------------|
| Day 30 All-Cause<br>Mortality          | 19% (26/139)  | 19% (30/155)  | Pooled STRIVE<br>& ReSTORE | [6]          |
| Mycological<br>Eradication by<br>Day 5 | 73% (102/139) | 65% (100/155) | Pooled STRIVE<br>& ReSTORE | [6]          |

# **Experimental Protocols**



# Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida species.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

#### Materials:

- 96-well U-bottom microdilution plates[13]
- RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0[13]
- Rezafungin powder and appropriate solvent (e.g., DMSO)
- Yeast inoculum, standardized to a final concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL
- Spectrophotometer
- Incubator (35°C)

#### Procedure:

- Antifungal Preparation: Prepare a stock solution of rezafungin. Perform serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.004 to 8 μg/mL.[11][14]
- Inoculum Preparation: Culture the yeast isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL). Further dilute this suspension in RPMI medium to achieve the final target inoculum density.
- Plate Inoculation: Dispense 100  $\mu$ L of each antifungal dilution into the wells of the microdilution plate. Add 100  $\mu$ L of the standardized inoculum to each well. Include a growth







control (inoculum, no drug) and a sterility control (medium only).

- Incubation: Incubate the plates at 35°C for 24 hours.[15]
- Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a significant decrease in turbidity (typically ≥50% inhibition) is observed compared to the growth control.[16]





Click to download full resolution via product page

Figure 2: CLSI M27 Broth Microdilution Workflow.

## **Drug Development and Logical Relationships**



The development of rezafungin followed a structured path from discovery to clinical approval, leveraging modern pharmacometric approaches to optimize dosing.[17] This contrasts with older antifungals where dosing was determined more empirically.[17]



Click to download full resolution via product page

Figure 3: Rezafungin Clinical Development Pathway.

## Conclusion

Rezafungin represents a significant advancement in the treatment of invasive fungal infections. Its potent, broad-spectrum activity, coupled with a favorable pharmacokinetic profile allowing for once-weekly administration, offers a valuable alternative to daily dosed antifungals.[1][7] The robust data from in vitro studies and large-scale clinical trials support its use as a first-line therapy for candidemia and invasive candidiasis in adult patients with limited or no alternative treatment options.[5][12] Continued research may further expand its role in antifungal prophylaxis and in treating infections caused by emerging resistant pathogens.[2][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. drugs.com [drugs.com]

### Foundational & Exploratory





- 6. Efficacy and safety of rezafungin and caspofungin in candidaemia and invasive candidiasis: pooled data from two prospective randomised controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cidara reports positive data from Phase II trial of rezafungin [clinicaltrialsarena.com]
- 13. Antifungal Susceptibility Testing: Current Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts
  PMC [pmc.ncbi.nlm.nih.gov]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Antifungal Agent Rezafungin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416086#antifungal-agent-26-research-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com